molecular formula C8H10O B1435351 2-Methoxytoluene-alpha,alpha,alpha-d3 CAS No. 258832-47-2

2-Methoxytoluene-alpha,alpha,alpha-d3

Cat. No.: B1435351
CAS No.: 258832-47-2
M. Wt: 125.18 g/mol
InChI Key: DTFKRVXLBCAIOZ-FIBGUPNXSA-N
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Description

2-Methoxytoluene-alpha,alpha,alpha-d3, also known as 1-methoxy-2-(trideuteriomethyl)benzene, is a deuterated compound with the molecular formula C8H7D3O and a molecular weight of 125.18 g/mol. This compound is a stable isotope-labeled analog of 2-Methoxytoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms.

Preparation Methods

The synthesis of 2-Methoxytoluene-alpha,alpha,alpha-d3 typically involves the deuteration of 2-Methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration.

Chemical Reactions Analysis

2-Methoxytoluene-alpha,alpha,alpha-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring. Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxytoluene-alpha,alpha,alpha-d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace the pathways of aromatic compounds in biological systems.

    Medicine: It serves as an internal standard in mass spectrometry for the quantification of drugs and metabolites.

    Industry: The compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of 2-Methoxytoluene-alpha,alpha,alpha-d3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to study the compound’s behavior in various chemical and biological processes, including metabolic pathways and reaction mechanisms.

Comparison with Similar Compounds

2-Methoxytoluene-alpha,alpha,alpha-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs such as 2-Methoxytoluene. Similar compounds include:

    2-Methoxytoluene: The non-deuterated analog with similar chemical properties but different isotopic composition.

    2-Methyl-1-methoxybenzene-d3: Another deuterated compound with a similar structure but different substitution pattern on the benzene ring.

    Methyl o-Cresyl Ether-d3: A deuterated ether with similar applications in NMR and mass spectrometry.

These compounds share similar chemical properties but differ in their isotopic composition and specific applications.

Properties

IUPAC Name

1-methoxy-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFKRVXLBCAIOZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A sample of HZSM-5, having a silica to alumina mole ratio of 130, was steamed for 2 hours at 800° C. When a mixture of anisole and methanol (mole ratio=2:1) was subsequently passed over the catalyst at 350° C. and a feed WHSV of 1.8 hr-1, an ortho-rich cresol fraction (66% ortho) and a para-rich methylanisole fraction (65% para) were produced. The results are summarized in TABLE II.
[Compound]
Name
130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-cresol (3.0 g, 0.028 mol) and anhydrous potassium carbonate (7.7 g, 0.056 mol) were dissolved into 50 ml of DMF and then iodomethane (3.9 g, 0.028 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 3 g of the product (89%) by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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